(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
Description
2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5Z)-2-phenylimino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3O2S/c22-17-15(24-18(20-17)19-13-6-2-1-3-7-13)12-14-8-9-16(23-14)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22)/b15-12- |
InChI Key |
RVHCHPMWZMYDHO-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with a phenyl isocyanate and a furyl aldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is not well-understood. similar compounds often interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinone ring and the phenyl group may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one: Similar in structure but with different substituents.
Thiazolidinone derivatives: Compounds with variations in the thiazolidinone ring or substituents.
Phenyl isocyanate derivatives: Compounds with different isocyanate groups.
Uniqueness
The uniqueness of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
